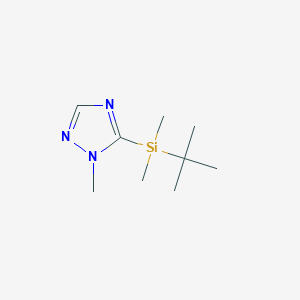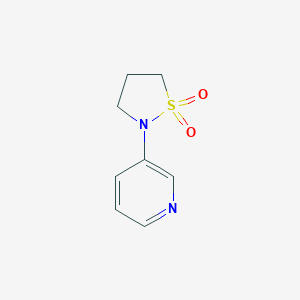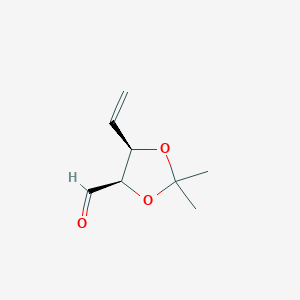
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI), also known as isoprene-linked pentose phosphate, is a pentose sugar derivative that has been widely studied for its potential applications in various fields of science. This molecule has a unique structure and properties that make it a valuable tool for scientific research and experimentation. In
作用機序
The mechanism of action of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway. This pathway is essential for the production of NADPH, which is required for many cellular processes, including biosynthesis and antioxidant defense.
生化学的および生理学的効果
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in lab experiments is its unique structure and properties. This molecule has a high degree of stereochemical specificity, making it a valuable tool for studying enzyme mechanisms and substrate specificity. However, the synthesis of this molecule is complex and requires significant expertise in organic chemistry. Additionally, the use of this molecule is limited by its high cost and low availability.
将来の方向性
There are several future directions for the study of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One potential area of research is the development of new antibiotics based on the structure of this molecule. Another area of research is the study of the enzyme mechanisms involved in the pentose phosphate pathway. Additionally, the use of this molecule as a precursor for the synthesis of nucleotides and other biologically active compounds could be further explored. Finally, the synthesis of analogues of this molecule with improved properties could be a promising area of research.
Conclusion:
In conclusion, D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a unique and valuable molecule for scientific research and experimentation. Its complex structure and properties make it a valuable tool for studying enzyme mechanisms, substrate specificity, and the pentose phosphate pathway. However, its high cost and low availability limit its use in lab experiments. Future research in this area could lead to the development of new antibiotics, the study of enzyme mechanisms, and the synthesis of new biologically active compounds.
合成法
The synthesis of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps, including the protection of the hydroxyl groups, the formation of the enol ether, and the deprotection of the hydroxyl groups. The most common method for synthesizing this molecule is through the use of protecting groups and selective reactions to achieve the desired structure. The synthesis of this molecule is complex and requires significant expertise in organic chemistry.
科学的研究の応用
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of science, including biochemistry, molecular biology, and pharmacology. This molecule has been used as a precursor for the synthesis of nucleotides, antibiotics, and other biologically active compounds. It has also been used as a substrate for enzymes involved in the pentose phosphate pathway.
特性
CAS番号 |
155934-55-7 |
|---|---|
製品名 |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3/t6-,7+/m1/s1 |
InChIキー |
AMXAGLAPRRVGDY-RQJHMYQMSA-N |
異性体SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=C)C |
SMILES |
CC1(OC(C(O1)C=O)C=C)C |
正規SMILES |
CC1(OC(C(O1)C=O)C=C)C |
同義語 |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



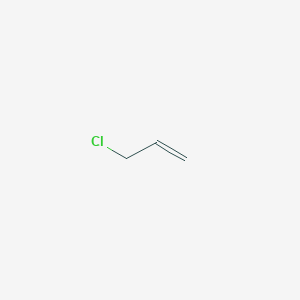

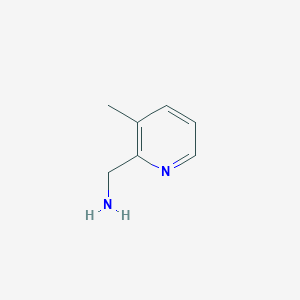
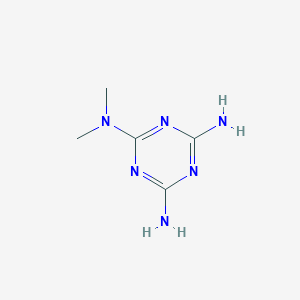
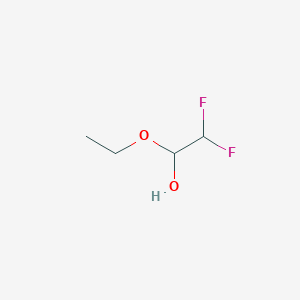
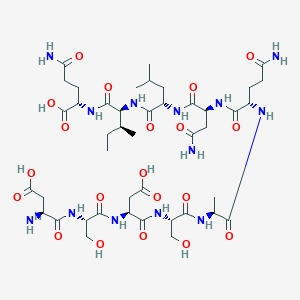
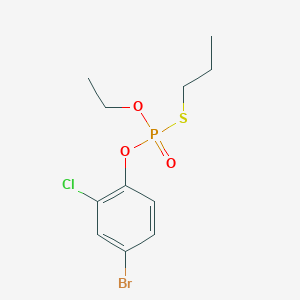
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
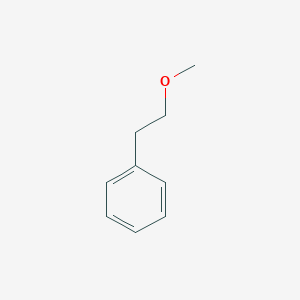
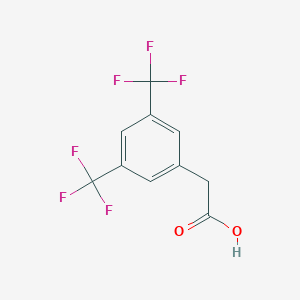
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
